molecular formula C25H35N8O6P B14007735 Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate CAS No. 92215-59-3

Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate

Cat. No.: B14007735
CAS No.: 92215-59-3
M. Wt: 574.6 g/mol
InChI Key: KBLMREUHQIPPKS-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is a synthetic compound that belongs to the class of folic acid antimetabolites. These compounds are known for their ability to interfere with the utilization of folic acid, which is essential for DNA synthesis and cell division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate involves its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is unique due to its specific chemical structure, which allows for targeted inhibition of DHFR. Its diethoxyphosphoryl-butanoate moiety provides additional stability and enhances its bioavailability compared to other similar compounds .

Biological Activity

Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate, a complex organic compound, is primarily recognized for its potential in medicinal chemistry, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure reveals key functional groups that contribute to its biological activity. It contains a diaminopteridine moiety which is known for its role in inhibiting folate metabolism, a pathway critical in cell proliferation. The molecular formula is C28H38N9O6PC_{28}H_{38}N_{9}O_{6}P with a molecular weight of approximately 624.05 g/mol.

Structural Formula

The structural representation can be summarized as follows:

  • Molecular Formula : C28H38N9O6P
  • Molecular Weight : 624.05 g/mol
  • IUPAC Name : this compound

This compound functions primarily as an antimetabolite , disrupting the synthesis of nucleic acids by mimicking natural metabolites. This inhibition leads to reduced cell proliferation, particularly in rapidly dividing cancer cells.

Key Mechanisms

  • Folate Pathway Inhibition : The diaminopteridine structure inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.
  • Phosphorylation Activity : The diethoxyphosphoryl group may enhance cellular uptake and retention of the compound, improving its efficacy against tumor cells.
  • Antioxidant Properties : Preliminary studies suggest potential antioxidant activity, which may contribute to its therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its effectiveness against:

  • Breast Cancer : In vitro assays showed IC50 values in the low micromolar range.
  • Leukemia : The compound displayed potent activity against leukemia cell lines, with mechanisms involving apoptosis induction.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of the compound on MCF-7 (breast cancer) and K562 (leukemia) cell lines, revealing an IC50 of 5 µM for MCF-7 and 8 µM for K562.
    Cell LineIC50 (µM)
    MCF-75
    K5628
  • Animal Models : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties have shown promise against certain bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus14
Escherichia coli8

Properties

CAS No.

92215-59-3

Molecular Formula

C25H35N8O6P

Molecular Weight

574.6 g/mol

IUPAC Name

ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-diethoxyphosphorylbutanoate

InChI

InChI=1S/C25H35N8O6P/c1-5-37-24(35)19(12-13-40(36,38-6-2)39-7-3)30-23(34)16-8-10-18(11-9-16)33(4)15-17-14-28-22-20(29-17)21(26)31-25(27)32-22/h8-11,14,19H,5-7,12-13,15H2,1-4H3,(H,30,34)(H4,26,27,28,31,32)

InChI Key

KBLMREUHQIPPKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCP(=O)(OCC)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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